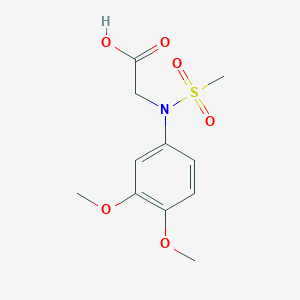

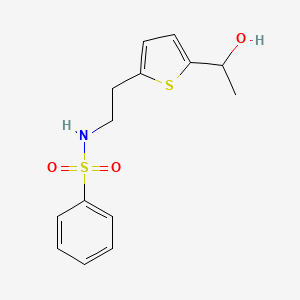

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Chemical Reactions Analysis

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate and its derivatives are primarily recognized for their roles as intermediates in the synthesis of various compounds. For instance, they serve as important intermediates in the synthesis of new insecticides like chlorantraniliprole. The significance of these compounds lies in their high yield and purity, making them valuable in industrial applications due to their straightforward synthesis process and cost-effectiveness (Lan Zhi-li, 2007). Similarly, other derivatives have been synthesized through esterification and bromination processes, further emphasizing their role in the creation of significant chemical intermediates (Ji Ya-fei, 2009).

Catalysis and Synthesis Enhancement

In terms of enhancing synthesis processes, ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate derivatives have been utilized to facilitate regio-selective synthesis. For example, the use of indium bromide as a catalyst in the synthesis of pyrazole-4-carboxylates highlights the compound's role in improving the efficiency of chemical reactions. This process benefits from ultrasound irradiation, leading to a more efficient and selective synthesis (K. Prabakaran et al., 2012).

Structural Formation and Modification

The compound and its derivatives are also pivotal in the structural formation and modification of various chemical entities. For instance, they partake in reactions leading to the formation of regioisomeric pyrazoles and the selective formation of specific pyrazole derivatives. This indicates their versatility and importance in creating a wide range of chemical structures with potential applications across different fields (E. I. Mikhed’kina et al., 2009).

Applications in Optical and Material Sciences

Further expanding their utility, derivatives of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate have shown potential in optical and material sciences. Specific derivatives have demonstrated nonlinear optical properties, making them candidates for optical limiting applications. This highlights the compound's role in the development of new materials with specialized optical characteristics (B. Chandrakantha et al., 2013).

Safety And Hazards

- MSDS : Link to MSDS

Eigenschaften

IUPAC Name |

ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDTYZNXKHMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

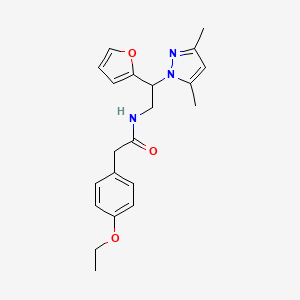

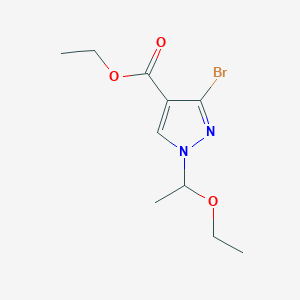

![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

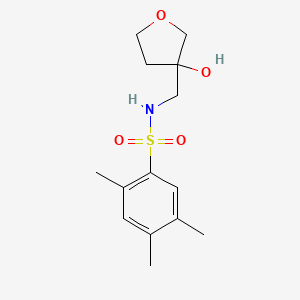

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

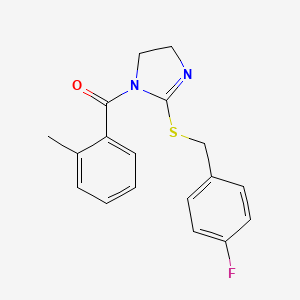

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)